1-Azanidylpropan-2-ylazanide;cobalt
Description
Contextualization within Modern Coordination Chemistry of Cobalt
The study of cobalt coordination compounds is a cornerstone of modern inorganic chemistry, with cobalt(II) and cobalt(III) being the most prevalent oxidation states. researchgate.net Cobalt(III) complexes are typically inert and have a low-spin d⁶ configuration, favoring octahedral geometries. researchgate.net In contrast, cobalt(II) complexes, with a high-spin d⁷ electronic configuration, are more labile and exhibit a wider range of coordination numbers and geometries, including four-coordinate tetrahedral and six-coordinate octahedral structures. researchgate.net The versatility of cobalt's coordination chemistry has led to extensive research into its complexes with a myriad of ligands, particularly those containing nitrogen and oxygen donor atoms. researchgate.netorientjchem.org These complexes are integral to fields ranging from catalysis and materials science to bioinorganic chemistry. nih.govnih.govnih.gov
Significance of Azanide-Based Ligands in Transition Metal Chemistry
Azanide (B107984) (NH₂⁻), more commonly referred to as an amido ligand in coordination chemistry, is the conjugate base of ammonia (B1221849). wikipedia.org These ligands are powerful sigma donors and are known to form stable complexes with a wide array of transition metals. wikipedia.orgnih.gov The formation of transition metal amido complexes can be achieved through various synthetic routes, including the reaction of a metal halide with an alkali metal amide or by the deprotonation of a coordinated amine ligand. wikipedia.org
The significance of azanide-based ligands is multifaceted:
Stabilization of Metal Centers: Their strong electron-donating ability can stabilize metals in various oxidation states.
Reactive Intermediates: Metal amido complexes are often key intermediates in catalytic cycles, such as C-H bond activation and dehydrogenation reactions. nih.gov
Structural Diversity: Amido ligands can act as terminal or bridging ligands, leading to the formation of both mononuclear and polynuclear complexes. columbia.edu The study of dinuclear cobalt complexes with bridging amido ligands dates back to the early 20th century. columbia.edu
The table below summarizes key characteristics of selected cobalt-amido complexes, illustrating their structural diversity.
| Complex | Cobalt Oxidation State | Coordination Geometry | Key Structural Feature(s) |
| K{L}[[Co(hmds)₂(NHtBu)]⁻] (L=crypt. 222) | II | Trigonal Planar | Formed from C-H bond activation by an imido cobalt(III) complex. nih.gov |
| [K(18-crown-6)][Co{N(SiMe₃)Dipp}₂] | I | Linear | Synthesized by one-electron reduction of the neutral Co(II) precursor. nih.gov |
| [Co(acac)(R-dqpn')]ClO₄ | III | Distorted Octahedral | Contains a deprotonated N,N'-di-8-quinolyl-1,2-diaminopropane ligand. electronicsandbooks.com |
| (µ-amido)(µ-hydroxo)(µ-superoxo)dicobalt(III) complex | III | Dinuclear, Bridged | Features three different bridging ligands: amido, hydroxo, and superoxo. columbia.edu |
Overview of Current Research Trends in Cobalt(II) Nitrogen-Donor Complexes
Research on cobalt(II) complexes with nitrogen-donor ligands is a vibrant and rapidly evolving area. Current trends are driven by the quest for new materials with tailored electronic and magnetic properties, as well as the development of efficient catalysts for a range of chemical transformations.
Key research directions include:
Molecular Magnetism: The design and synthesis of cobalt(II) complexes with specific magnetic properties, such as single-molecule magnet behavior, are of great interest for applications in high-density data storage and quantum computing. rsc.orgrsc.org
Catalysis: Cobalt(II)-N-donor complexes are being explored as catalysts for various organic reactions, including polymerization, oxidation, and C-H functionalization. nih.gov The ability of these complexes to activate small molecules is a particularly active area of investigation.
Bioinorganic Chemistry: The interaction of cobalt(II) complexes with biological macromolecules like DNA and proteins is being studied to develop new therapeutic and diagnostic agents. nih.govnih.gov Cobalt complexes have shown potential as antibacterial, antiviral, and anticancer agents. nih.govnih.gov The redox activity of cobalt, cycling between Co(II) and Co(III), is a key feature in the design of hypoxia-activated prodrugs. nih.gov
Materials Science: Cobalt(II) complexes with nitrogen-donor ligands are being used as precursors for the synthesis of cobalt-containing materials, such as thin films and nanoparticles, with applications in electronics and energy storage. researchgate.net
The study of cobalt(II) complexes with diamine ligands, such as 1,2-diaminopropane (B80664) and its derivatives, is central to many of these research efforts, as the chelate effect provided by these ligands imparts significant stability to the resulting complexes. nih.govresearchgate.netwikipedia.org
Structure
2D Structure
Properties
CAS No. |
43223-45-6 |
|---|---|
Molecular Formula |
C9H24CoN6-6 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-azanidylpropan-2-ylazanide;cobalt |
InChI |
InChI=1S/3C3H8N2.Co/c3*1-3(5)2-4;/h3*3-5H,2H2,1H3;/q3*-2; |
InChI Key |
NRGOQLCRSYBFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[Co] |
Origin of Product |
United States |
Synthesis and Isolation Methodologies for the Cobalt Ii Complex of 1 Azanidylpropan 2 Ylazanide
Ligand Precursor Synthesis and Characterization
The ligand in its protonated form, 1,2-diaminopropane (B80664), is the essential precursor for the formation of the cobalt(II) complex. Its synthesis and purification are critical first steps to ensure the formation of a pure final product.
Synthetic Routes to 1,2-Diaminopropane
While 1,2-diaminopropane is commercially available, it can also be synthesized through various established organic chemistry routes. A common laboratory-scale synthesis involves the ammonolysis of 1,2-dichloropropane. This reaction is typically carried out under pressure and at elevated temperatures. Another route involves the reduction of the corresponding dinitro or cyano compounds. For instance, the catalytic hydrogenation of 1,2-dinitropropane (B15397753) or the reduction of propane-1,2-dinitrile with a suitable reducing agent like lithium aluminum hydride would yield the desired 1,2-diaminopropane. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.
Purification Protocols for the Ligand
Regardless of the source, purification of the 1,2-diaminopropane ligand is crucial to remove any impurities that could interfere with the complexation reaction. Distillation is the most common method for purifying liquid amines like 1,2-diaminopropane. Fractional distillation is particularly effective in separating the desired diamine from byproducts or residual starting materials. To ensure the removal of any water, which can affect the stability and crystallization of the final complex, the distilled ligand should be dried over a suitable drying agent, such as potassium hydroxide (B78521) pellets or molecular sieves. The purity of the ligand can be confirmed by spectroscopic methods such as NMR and IR spectroscopy, as well as by determining its boiling point.
Complexation Reaction Pathways and Conditions
The formation of the cobalt(II) complex of 1-azanidylpropan-2-ylazanide involves the reaction of the 1,2-diaminopropane ligand with a cobalt(II) salt in a suitable solvent. The reaction conditions must be carefully controlled to ensure the formation of the desired complex in high yield and purity.
Stoichiometric Control and Molar Ratios
The stoichiometry of the reactants is a critical factor in determining the structure of the resulting cobalt complex. For the formation of a simple 1:2 complex, a molar ratio of two equivalents of the 1,2-diaminopropane ligand to one equivalent of the cobalt(II) salt is typically employed. nih.gov However, the final coordination number and geometry of the cobalt center can be influenced by other factors such as the solvent and the counter-ion of the cobalt salt. In some cases, using a slight excess of the ligand can help to drive the reaction to completion and ensure that the cobalt ion is fully coordinated. The formation of mixed-ligand complexes can also be achieved by introducing other ligands in specific molar ratios. wecmelive.com
Table 1: Illustrative Molar Ratios for Cobalt(II) Complex Formation
| Cobalt(II) Salt | Ligand | Molar Ratio (Co:Ligand) | Expected Product |
| Cobalt(II) chloride | 1,2-Diaminopropane | 1:2 | [Co(1,2-diaminopropane)₂]Cl₂ |
| Cobalt(II) acetate | 1,2-Diaminopropane | 1:3 | Co(1,2-diaminopropane)₃₂ |
| Cobalt(II) nitrate (B79036) | 1,2-Diaminopropane & Thiocyanate | 1:2:2 | [Co(1,2-diaminopropane)₂(NCS)₂] |
This table provides illustrative examples of how molar ratios can be varied to target different cobalt(II) complexes. The actual outcome may depend on other reaction conditions.
Solvent Effects on Complex Formation
The choice of solvent plays a multifaceted role in the synthesis of coordination complexes, influencing solubility, reaction rates, and even the structure of the final product. nih.gov For the synthesis of the cobalt(II) complex with 1,2-diaminopropane, polar solvents are generally preferred to dissolve the cobalt salt and the ligand. Methanol (B129727) and ethanol (B145695) are commonly used solvents for such reactions. nih.gov The coordinating ability of the solvent itself is also an important consideration. researchgate.net In some instances, the solvent can coordinate to the metal center, and this can influence the final geometry of the complex. For example, a strongly coordinating solvent might compete with the primary ligand, potentially leading to the formation of mixed-ligand complexes or different isomers. The dielectric constant of the solvent can also affect the stability of the formed complex. wecmelive.com
Table 2: Influence of Solvent on Cobalt(II) Complex Formation
| Solvent | Dielectric Constant (at 20°C) | Typical Observations |
| Methanol | 32.7 | Good solubility for reactants, can coordinate to Co(II) |
| Ethanol | 24.5 | Similar to methanol, slightly less polar |
| Acetonitrile | 37.5 | Aprotic polar solvent, can influence complex stability |
| Dichloromethane (B109758) | 9.1 | Lower polarity, may be used for crystallization |
This table illustrates the properties of common solvents and their potential impact on the synthesis of cobalt(II) complexes.
Optimization of Reaction Parameters
To maximize the yield and purity of the desired cobalt(II) complex, several reaction parameters can be optimized.
Temperature: The reaction is often carried out at room temperature or with gentle heating to increase the reaction rate. nih.gov However, excessive heat should be avoided as it can lead to the decomposition of the complex or the formation of unwanted side products.
pH: The pH of the reaction mixture is a critical parameter, especially when using a protic ligand like 1,2-diaminopropane. wecmelive.com The addition of a base, such as triethylamine, is often necessary to deprotonate the amine groups of the ligand, facilitating its coordination to the cobalt(II) ion. The amount of base added needs to be carefully controlled to achieve the desired deprotonation state without causing the precipitation of cobalt hydroxide.
Reaction Time: The reaction is typically stirred for a period ranging from a few hours to overnight to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing a color change in the reaction mixture, which is common for transition metal complex formation.
Atmosphere: Cobalt(II) can be susceptible to oxidation to cobalt(III), particularly in the presence of certain ligands and atmospheric oxygen. nih.gov Therefore, it is sometimes necessary to carry out the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the formation of cobalt(III) impurities.
Following the reaction, the isolation of the cobalt complex is typically achieved by cooling the reaction mixture to induce crystallization or by the slow evaporation of the solvent. The resulting solid can then be collected by filtration, washed with a small amount of cold solvent to remove any soluble impurities, and dried under vacuum. The purity and identity of the synthesized complex are then confirmed through various analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals can be obtained.
Purification and Crystallization Techniques
The isolation of pure, crystalline materials is a critical step in the characterization of new chemical compounds. For the cobalt(II) complex of 1-azanidylpropan-2-ylazanide, which features a deprotonated 1,2-diaminopropane ligand, obtaining a product of high purity is essential for unambiguous structural and property analysis. This is typically achieved through a combination of purification and crystallization techniques tailored to the specific properties of the complex, such as its solubility and stability in various organic solvents.
Recrystallization Methods for High Purity
Recrystallization is a fundamental technique for purifying solid compounds. The process relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at varying temperatures. For cobalt(II) complexes, the choice of solvent is paramount and is determined empirically based on the nature of the ligands. acs.orgyoutube.com Complexes with polar ligands may be soluble in alcohols like methanol or ethanol, while those with more nonpolar organic ligands might require solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). acs.orgyoutube.com
The general procedure involves dissolving the crude cobalt complex in a minimum amount of a suitable hot solvent. In this saturated solution, the complex is highly soluble, while any insoluble impurities can be removed by hot filtration. The filtrate is then allowed to cool slowly, causing the solubility of the cobalt complex to decrease and leading to the formation of crystals. The impurities, being present in lower concentrations, remain dissolved in the solvent. The purified crystals are then collected by filtration.
In some cases, a single solvent may not provide the optimal solubility gradient. A mixed-solvent system, often referred to as solvent-antisolvent recrystallization, can be more effective. For instance, a cobalt complex might be dissolved in a solvent in which it is highly soluble (e.g., DCM or methanol), and then a second solvent in which it is poorly soluble (an antisolvent, e.g., hexane (B92381) or ether) is slowly added until the solution becomes turbid, indicating the onset of precipitation. youtube.com Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals. The selection of solvents and temperature gradients is critical for maximizing yield and purity.
Interactive Table: Recrystallization Parameters for Cobalt(II) Complexes
| Method | Solvent System | Temperature Profile | Typical Application | Reference |
|---|---|---|---|---|
| Single Solvent | Methanol | Dissolve at boiling point, cool to room temperature or below. | For polar cobalt complexes that are poorly soluble in common organic solvents. | acs.org |
| Single Solvent | Ethanol/Ethyl Acetate Mixture | Dissolve in hot solvent mixture, cool on an ice bath. | For neutral, more covalent cobalt complexes. | youtube.com |
| Solvent/Antisolvent | Dichloromethane / n-Hexane | Dissolve in DCM, layer with or slowly add n-hexane. | For complexes soluble in chlorinated solvents but insoluble in alkanes. | youtube.com |
Isolation of Single Crystals for X-ray Diffraction
The definitive structural elucidation of a coordination complex is achieved through single-crystal X-ray diffraction analysis. researchgate.netacs.orgresearchgate.net This technique requires well-ordered, single crystals of sufficient size and quality. Growing such crystals is often a meticulous process that extends beyond simple recrystallization. Several common methods are employed for growing single crystals of cobalt complexes.
Slow Evaporation: This is one of the simplest methods, where a dilute solution of the purified complex is left undisturbed in a loosely covered container (e.g., a vial covered with perforated parafilm). nih.govmdpi.com The solvent evaporates slowly over several days or weeks, gradually increasing the concentration of the complex until it reaches supersaturation and begins to crystallize. The slow rate of evaporation is crucial for the formation of large, well-defined crystals rather than a polycrystalline powder.
Slow Diffusion (Layering): This technique is particularly useful when the complex is highly soluble in one solvent but insoluble in another. A concentrated solution of the complex is placed at the bottom of a narrow tube or vial. A buffer layer of a solvent with intermediate density and miscibility may be added, followed by the careful addition of a less dense antisolvent on top, in which the complex is insoluble. youtube.comnih.gov Over time, the solvents slowly diffuse into one another. As the antisolvent mixes with the solution of the complex, the solubility decreases gradually at the interface, promoting slow crystal growth. Common solvent systems for this method include dichloromethane/hexane or dichloromethane/pentane. youtube.comnih.gov
Vapor Diffusion: In this method, the complex is dissolved in a solvent and placed in a small, open vial. This vial is then enclosed within a larger, sealed container that contains a volatile antisolvent. The antisolvent vapor slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.
The choice of method depends heavily on the solubility characteristics of the specific cobalt(II) complex. For the cobalt(II) complex of 1-azanidylpropan-2-ylazanide, preliminary solubility tests would be required to determine the most promising approach for obtaining single crystals suitable for X-ray diffraction.
Interactive Table: Methods for Single Crystal Growth of Cobalt Complexes
| Method | Description | Key Parameters | Common Solvents | Reference |
|---|---|---|---|---|
| Slow Evaporation | The solvent is allowed to evaporate slowly from a dilute solution of the complex. | Rate of evaporation, temperature, concentration. | Methanol, Ethanol, Water. | nih.gov, mdpi.com |
| Slow Diffusion (Layering) | A solution of the complex is carefully layered with an antisolvent. | Solvent choice, concentration gradient, temperature. | Dichloromethane/n-Hexane, Dichloromethane/Pentane, Diethyl ether. | berkeley.edu, youtube.com, nih.gov |
| Vapor Diffusion | Vapor of an antisolvent diffuses into a solution of the complex. | Vapor pressure of antisolvent, temperature, solvent choice. | Dichloromethane solution in an atmosphere of ether or pentane. | N/A |
Advanced Spectroscopic and Analytical Characterization of the Cobalt Ii Complex
Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Coordination Analysis
Vibrational spectroscopy is a powerful tool for confirming the coordination of the 1,2-diaminopropane (B80664) ligand to the cobalt(II) center. Comparison of the infrared (FT-IR) and Raman spectra of the free ligand with that of the cobalt complex reveals characteristic shifts in vibrational frequencies that are indicative of complex formation.
The most significant changes are observed in the regions associated with the amino (-NH₂) groups of the ligand. In the free 1,2-diaminopropane ligand, the N-H stretching vibrations typically appear in the 3300-3400 cm⁻¹ range. chemicalbook.com Upon coordination to the cobalt(II) ion, these bands shift to lower frequencies (a negative shift), which is a direct consequence of the donation of electron density from the nitrogen atoms to the metal center, thereby weakening the N-H bonds. nih.gov Similarly, the N-H bending (scissoring) vibrations, typically found around 1600 cm⁻¹, also experience a shift upon complexation.
Furthermore, the formation of the coordinate bond between cobalt and nitrogen introduces new vibrational modes at lower frequencies. The appearance of new, non-ligand bands in the far-infrared region (typically 400-500 cm⁻¹) can be assigned to the Co-N stretching vibrations, providing direct evidence of the metal-ligand bond. nih.govrsc.org The positions of C-H stretching and bending vibrations are generally less affected by coordination. nih.gov Normal coordinate analysis can be employed to theoretically calculate and assign the vibrational frequencies, offering a more detailed understanding of the molecular structure. marquette.edu
Table 1: Key Vibrational Frequencies (FT-IR) for Co(II)-Diaminopropane Complexation
| Vibrational Mode | Typical Frequency (Free Ligand, cm⁻¹) | Typical Frequency (Co(II) Complex, cm⁻¹) | Interpretation |
| ν(N-H) stretch | ~3360, ~3280 | 3215-3235 | Shift to lower frequency indicates N-H bond weakening upon coordination. nih.gov |
| δ(N-H) bend | ~1600 | Shifted | Change confirms involvement of the amino group in bonding. |
| ν(C-N) stretch | ~1050-1250 | Shifted | Perturbation due to the attachment of N to the metal center. |
| ν(Co-N) stretch | N/A | 470-490 | Appearance of this new band is direct evidence of coordination. nih.govrsc.org |
Electronic Absorption Spectroscopy (UV-Vis) for Ligand Field Transitions and Electronic States
Electronic absorption (UV-Vis) spectroscopy is instrumental in determining the coordination geometry and electronic structure of the cobalt(II) complex. High-spin cobalt(II) is a d⁷ ion, and its complexes are typically colored due to electronic transitions between d-orbitals (d-d transitions). numberanalytics.comlibretexts.orgnumberanalytics.com The energy and number of these absorption bands are highly dependent on the ligand field environment (e.g., octahedral or tetrahedral). numberanalytics.comquora.com
For a typical octahedral Co(II) complex, three spin-allowed d-d transitions are expected, corresponding to the excitation of an electron from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states. researchgate.net These transitions often appear as broad bands in the visible and near-infrared regions of the spectrum. For instance, bands observed around 685 nm (14,600 cm⁻¹) and 463 nm (21,585 cm⁻¹) can be assigned to the ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions, respectively, which is characteristic of an octahedral geometry. researchgate.net Tetrahedral Co(II) complexes, such as [CoCl₄]²⁻, exhibit more intense absorptions at lower energies (longer wavelengths), typically in the 600-700 nm range. numberanalytics.com
In addition to the weaker d-d bands, more intense charge-transfer (CT) bands may appear in the ultraviolet region. libretexts.orglibretexts.org These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).
Table 2: Typical Electronic Transitions for High-Spin Co(II) Complexes
| Transition | Energy Range (cm⁻¹) | Wavelength Range (nm) | Geometry |
| ⁴T₁g(F) → ⁴T₂g(F) | ~8,000 - 10,000 | ~1000 - 1250 | Octahedral |
| ⁴T₁g(F) → ⁴A₂g(F) | ~12,000 - 16,000 | ~625 - 830 | Octahedral |
| ⁴T₁g(F) → ⁴T₁g(P) | ~18,000 - 22,000 | ~450 - 550 | Octahedral researchgate.net |
| ⁴A₂(F) → ⁴T₁(P) | ~14,000 - 17,000 | ~590 - 715 | Tetrahedral numberanalytics.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Solution Behavior
NMR spectroscopy of cobalt(II) complexes presents unique challenges and opportunities due to the paramagnetic nature of the high-spin Co(II) ion (with an S = 3/2 spin state). researchgate.netresearchgate.net The unpaired electrons on the metal center cause large chemical shifts (known as paramagnetic or hyperfine shifts) and significant broadening of the NMR signals, often spreading the ¹H spectrum over a wide range from -40 to +166 ppm or more. d-nb.inforesearchgate.netmdpi.com
Despite the line broadening, it is often possible to obtain well-resolved spectra for paramagnetic complexes. researchgate.net The large shifts can be advantageous, as they can simplify complex spectral regions by spreading out overlapping signals. The magnitude of the paramagnetic shift is highly sensitive to the distance and geometric relationship between the nucleus and the paramagnetic center, providing valuable structural information. researchgate.netmdpi.com For instance, protons closer to the Co(II) ion will experience larger shifts and greater line broadening. d-nb.info
Techniques such as ¹H-¹H COSY and NOE difference spectroscopy can be applied to assign the hyperfine-shifted signals and probe the structure of the complex in solution. nih.gov Variable-temperature NMR studies are also highly informative, as paramagnetic shifts are temperature-dependent (often following the Curie law), which can help in signal assignment and in studying dynamic processes in solution. researchgate.netd-nb.info
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Anisotropy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a primary technique for characterizing paramagnetic species like high-spin Co(II) complexes. marquette.edu High-spin Co(II) has an electron spin of S = 3/2. Its EPR spectra are highly sensitive to the coordination number, geometry, and symmetry of the metal site. marquette.edunih.gov
The spectra are typically recorded at low temperatures (e.g., liquid helium temperatures) and are characterized by an effective g-tensor (g_eff). nih.govresearchgate.net The high anisotropy of the system often results in spectra with widely spread g-values, for example, with components ranging from g ≈ 1.5 to g ≈ 6.3. researchgate.net Additionally, the cobalt nucleus (⁵⁹Co) has a nuclear spin of I = 7/2, which couples to the electron spin to produce a characteristic hyperfine structure of eight lines in the EPR spectrum, although these lines are not always resolved due to line broadening effects. nih.govresearchgate.net
The analysis of the g-values and the cobalt hyperfine coupling constants (A) provides detailed information about the electronic ground state and the nature of the metal-ligand bonds. marquette.edunih.gov For instance, the degree of rhombicity (distortion from axial symmetry), expressed as the E/D ratio, can be inferred from the g-values and provides insight into the asymmetry of the coordination environment. nih.gov
Table 3: Representative EPR Parameters for High-Spin Co(II) Complexes
| System | g_eff values | A(⁵⁹Co) values (MHz or mT) | Interpretation |
| Axial Co(II) Site | g_eff ≈ 2.20, 3.92, 5.23 | Unresolved | Corresponds to an Mₛ = |
| Rhombic Co(II) Site | g_eff ≈ 1.80, 2.75, 6.88 | A_z ≈ 7.0 mT | Highly rhombic (E/D ≈ 0.32), indicative of an asymmetric tetrahedral or five-coordinate geometry. nih.gov |
| Pentacoordinate Co(II) | g₁,₂ ≈ 5.25, 4.35, g₃ ≈ 2.02 | Not specified | Indicates significant rhombicity. researchgate.net |
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is invaluable for confirming the molecular weight and composition of the cobalt(II) complex. nih.govresearchgate.net In ESI-MS, the complex is ionized directly from solution, allowing for the observation of ions corresponding to the intact complex.
The resulting mass spectrum typically shows a molecular ion peak, which could be [M]⁺, or adducts such as [M+H]⁺ or [M+Na]⁺, where M represents the neutral complex. For charged complexes, the parent ion peak will correspond to the cationic or anionic part of the complex. For example, a complex of the type [Co(L)₂]Cl₂ would show a peak for the [Co(L)₂Cl]⁺ or [Co(L)₂]²⁺ cation. The isotopic pattern of the peak is also crucial for confirming the presence of cobalt.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the complex. researchgate.netnih.govuvic.ca By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), one can observe the loss of ligands or other fragments. nih.govacs.org This fragmentation pattern provides further structural information, such as the strength of the metal-ligand bonds and the connectivity within the complex. nih.govdeepdyve.com
Table 4: Expected Ions in ESI-Mass Spectrum of a [Co(pn)₂Cl₂] Complex
| Ion Formula | m/z (calculated for ⁵⁹Co, ³⁵Cl) | Description |
| [Co(pn)₂Cl]⁺ | 243.0 | Loss of one chloride counter-ion. |
| [Co(pn)Cl]⁺ | 169.0 | Loss of one ligand and one chloride. |
| [Co(pn)₂]²⁺ | 104.0 | Doubly charged cation, loss of both chlorides. |
| [Co(pn)]²⁺ | 66.5 | Doubly charged fragment. |
Note: 'pn' refers to the 1,2-diaminopropane ligand (C₃H₁₀N₂). Actual observed m/z values will depend on the specific formulation and isotopic composition.
Molar Conductance Studies for Electrolytic Nature in Solution
Molar conductance measurements provide a straightforward method to determine whether a complex behaves as an electrolyte in a given solvent. nih.gov The molar conductivity (Λ_M) of a dilute solution (typically 10⁻³ M) of the complex is measured, usually in a polar organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.org
The magnitude of the molar conductance value indicates the number of ions produced when the complex dissolves.
Non-electrolytes: If the anions (e.g., chloride) are directly coordinated to the cobalt(II) ion within the primary coordination sphere (e.g., [Co(L)₂Cl₂]), the complex will not dissociate into ions in solution. This results in a very low molar conductance value, typically in the range of 0-40 Ω⁻¹cm²mol⁻¹ in DMF. nih.govnih.govniscpr.res.in
Electrolytes: If the anions exist outside the coordination sphere as counter-ions (e.g., [Co(L)₃]Cl₂), the complex will dissociate in solution, leading to higher conductivity. For a 1:1 electrolyte (e.g., [Co(L)₂Cl]Cl), Λ_M values are typically in the range of 65-90 Ω⁻¹cm²mol⁻¹. For a 1:2 electrolyte, values are in the range of 130-170 Ω⁻¹cm²mol⁻¹, and for a 1:3 electrolyte, they are higher still. ncert.nic.in
Therefore, this simple measurement allows for the distinction between different possible formulations of the complex in solution, such as [Co(pn)₂Cl₂] (non-electrolyte) versus [Co(pn)₃]Cl₂ (1:2 electrolyte). nih.govresearchgate.net
Table 5: Molar Conductance Ranges and Interpretation in DMF
| Molar Conductance (Λ_M) Ω⁻¹cm²mol⁻¹ | Electrolyte Type | Implication for [Co(pn)ₓY₂] |
| 10 - 40 | Non-electrolyte | Anions (Y) are coordinated, e.g., [Co(pn)₂Y₂]. nih.govnih.gov |
| 65 - 90 | 1:1 | One anion is coordinated, one is a counter-ion, e.g., [Co(pn)₂Y]Y. rsc.orgmdpi.com |
| 130 - 170 | 1:2 | Both anions are counter-ions, e.g., [Co(pn)₃]Y₂. ncert.nic.in |
| > 170 | 1:3 or higher | e.g., [Co(pn)₃]Y₃ |
Structural Elucidation of the Cobalt Ii Complex: X Ray Crystallography and Beyond
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. It provides detailed information on the crystal lattice, the geometry of the coordination sphere, and the nature of interactions between molecules in the solid state.
Crystal System and Space Group Determination
The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. For a diastereoisomer of a tris(1,2-diaminopropane)cobalt(III) complex, crystallographic analysis revealed a rhombohedral crystal system belonging to the space group R32. rsc.org While this example involves Co(III), the structural principles are highly relevant. Other cobalt complexes with related amine ligands have been found to crystallize in different systems, such as the trigonal space group P31c for tris(ethylenediamine)cobalt(II) sulfate or the monoclinic system for other coordination compounds, indicating the structural diversity influenced by counter-ions and crystallization conditions. nih.gov
Bond Lengths and Angles in the Coordination Sphere
The coordination sphere's geometry is defined by the distances and angles between the central cobalt ion and the donor atoms of the ligands. In cobalt(II) amine complexes, the Co-N bond lengths are a key parameter. For hexa-coordinated Co(II) complexes, these bond lengths are typically around 2.1 Å to 2.2 Å. researchgate.net For instance, in the closely related tris(ethylenediamine)cobalt(II) complex, the average Co-N bond distance is significantly longer than in its Co(III) counterpart (approximately 2.28 Å for Co(II) vs. 1.97 Å for Co(III)), which is consistent with the difference in ionic radii and electronic configuration of the metal center. nih.gov The N-Co-N "bite" angle of the chelating 1,2-diaminopropane (B80664) ligand and the angles between adjacent ligands define the degree of distortion from an ideal geometry.
| Complex Type | Bond | Typical Bond Length (Å) | Reference Ion State |
|---|---|---|---|
| Hexa-coordinated Co(II)-Amine | Co(II)-N | ~2.1 - 2.2 | Co(II) |
| [Co(en)₃]²⁺ | Co(II)-N | ~2.28 | Co(II) |
| [Co(en)₃]³⁺ | Co(III)-N | ~1.97 | Co(III) |
Coordination Geometry Analysis
The coordination geometry of the cobalt(II) ion in complexes with 1,2-diaminopropane is most commonly octahedral. As a bidentate chelating ligand, three molecules of 1,2-diaminopropane coordinate to a single cobalt ion to form a [Co(pn)₃]²⁺ cation with a coordination number of six and an octahedral arrangement of the six nitrogen donor atoms.
However, the geometry is often not ideal and is better described as a distorted octahedron. The degree of distortion can be influenced by several factors, including steric constraints imposed by the ligands and packing forces within the crystal lattice. While octahedral geometry is predominant for hexa-coordinate species, other geometries are known for cobalt(II) under different conditions. Depending on the nature of the ligands and the coordination number, cobalt(II) can also adopt tetrahedral or five-coordinate (e.g., square pyramidal or trigonal bipyramidal) geometries.
Influence of Ligand Sterics and Electronics on Coordination Modes
The structure of the 1,2-diaminopropane ligand itself has a significant impact on the resulting complex. Unlike the simpler ethylenediamine, 1,2-diaminopropane is chiral due to the methyl group on the carbon backbone. This has profound stereochemical consequences.
Steric Influence : The methyl group introduces steric bulk. This can influence the conformation of the five-membered chelate ring formed upon coordination and can lead to distortions in the octahedral geometry.
Electronic Influence : The methyl group is weakly electron-donating, which can subtly influence the electronic properties of the complex, but the primary effect is steric.
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one crystal structure. This phenomenon is well-documented for coordination complexes, where different crystallization conditions (e.g., solvent, temperature, rate of cooling) can lead to different solid-state forms. These polymorphs can differ in their coordination geometry, molecular packing, and, consequently, their physical properties.
While specific studies on the polymorphism of "1-Azanidylpropan-2-ylazanide;cobalt" are not detailed in the available literature, the principle is demonstrated in other cobalt(II) complexes. For instance, some cobalt(II) compounds exhibit conformational polymorphism, where different polymorphs contain the metal complex in different geometric configurations (e.g., intermediate five-coordinate vs. square-pyramidal) as a result of different ligand conformations. These variations are often accompanied by differences in the supramolecular interactions, such as hydrogen bonding or C-H···π interactions. The existence of pseudo-polymorphs (solvates), where solvent molecules are incorporated into the crystal lattice, also contributes to the structural variability of these compounds in the solid state.
Table of Compound Names
| Common Name/Systematic Name | Formula/Abbreviation |
| This compound | [Co(C₃H₈N₂)]²⁺ (generic) |
| 1,2-Diaminopropane / 1,2-Propanediamine | C₃H₁₀N₂ / pn |
| Tris(1,2-diaminopropane)cobalt(II) | [Co(pn)₃]²⁺ |
| Tris(ethylenediamine)cobalt(II) | [Co(en)₃]²⁺ |
| Ethylenediamine | C₂H₈N₂ / en |
| Cobalt(II) | Co²⁺ |
| Cobalt(III) | Co³⁺ |
Theoretical and Computational Investigations of the Cobalt Ii Complex
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational inorganic chemistry, offering a balance between accuracy and computational cost for studying the properties of transition metal complexes.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the [Co(1-azanidylpropan-2-ylazanide)]²⁺ complex. By employing various functionals, such as B3LYP or PBE0, in conjunction with appropriate basis sets (e.g., 6-31G* or def2-TZVP), the geometry of the complex is optimized to a minimum on the potential energy surface. This process yields crucial information on bond lengths, bond angles, and dihedral angles.
For analogous cobalt(II) complexes with bidentate amine ligands like 1,2-propanediamine or ethylenediamine, studies have shown that the cobalt center typically adopts a distorted tetrahedral or octahedral geometry, depending on the coordination of other ligands or solvent molecules. researchgate.netunige.ch The electronic structure analysis involves the examination of the molecular orbitals, charge distribution, and spin density. The distribution of the d-electrons of the cobalt(II) ion (a d⁷ system) is particularly important in determining the complex's magnetic and spectroscopic properties.
Table 1: Representative Optimized Geometrical Parameters for a [Co(diamine)₂]²⁺ Complex from DFT Calculations
| Parameter | Typical Value |
| Co-N Bond Length | 2.10 - 2.25 Å |
| N-Co-N Bite Angle | 80° - 90° |
| Dihedral Angle (N-Co-Co-N) | 45° - 60° |
Note: These are typical values for related cobalt(II) diamine complexes and serve as an illustrative example.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of the complex. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reactions.
In cobalt(II) complexes with amine ligands, the HOMO often has significant metal d-orbital character, while the LUMO may be centered on the metal or the ligand, depending on the specific electronic environment. researchgate.netresearchgate.net Analysis of the FMOs helps in predicting the sites of electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Cobalt(II) Diamine Complex
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 3.7 |
Note: These values are illustrative and can vary depending on the specific ligand and computational method.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also allow for the prediction of the infrared (IR) and Raman spectra of the complex. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved.
For instance, the Co-N stretching vibrations are characteristic of the coordination bond and typically appear in the far-infrared region of the spectrum. sci-hub.stresearchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method.
Ab Initio Methods for Electronic Structure and Magnetic Properties
For a more rigorous description of the electronic structure and magnetic properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or more advanced coupled-cluster (CC) and multireference methods (e.g., CASSCF/CASPT2), can be employed. bohrium.comnih.govresearchgate.net These methods provide a more accurate treatment of electron correlation, which is crucial for describing the subtle electronic effects in transition metal complexes.
Ab initio calculations are particularly important for studying magnetic properties, such as the zero-field splitting (ZFS) parameters (D and E), which dictate the magnetic anisotropy of the complex. For a high-spin cobalt(II) ion (S = 3/2), the magnetic behavior is highly dependent on the splitting of the d-orbitals and spin-orbit coupling effects. nih.govnih.gov
Ligand Field Theory and Crystal Field Theory Applications
Ligand Field Theory (LFT) and Crystal Field Theory (CFT) provide a more qualitative but chemically intuitive framework for understanding the electronic structure of transition metal complexes. youtube.comlibretexts.orglibretexts.org CFT treats the ligands as point charges that create an electrostatic field, which lifts the degeneracy of the metal's d-orbitals. The pattern of d-orbital splitting depends on the geometry of the complex. In a tetrahedral field, the d-orbitals split into a lower energy e set and a higher energy t₂ set. In an octahedral field, the splitting is inverted, with a lower energy t₂g set and a higher energy e_g set. libretexts.orgyoutube.com
LFT builds upon CFT by incorporating the covalent character of the metal-ligand bonds using molecular orbital theory. youtube.com The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, can be used to predict whether a cobalt(II) complex will be high-spin or low-spin. For most amine ligands, a relatively weak to intermediate field is expected, often resulting in high-spin cobalt(II) complexes. The magnitude of the d-orbital splitting, Δ, can be estimated from experimental electronic absorption spectra and correlated with theoretical calculations. lasalle.edu
Computational High-Throughput Screening for Structure-Property Relationships
Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies detailing a high-throughput screening for structure-property relationships of the cobalt(II) complex with 1-azanidylpropan-2-ylazanide were found. The ligand name "1-azanidylpropan-2-ylazanide" is a non-standard chemical name, which is likely a systematic name for the dianionic form of 1,2-diaminopropane (B80664) (also known as propane-1,2-diamine).
Searches for computational studies on cobalt(II) complexes with 1,2-diaminopropane also did not yield any publications focused on high-throughput screening to establish detailed structure-property relationships. While computational studies, such as those employing Density Functional Theory (DFT), exist for a variety of cobalt(II) complexes with different diamine or other nitrogen-containing ligands, the specific data required to populate the requested article section for the "1-Azanidylpropan-2-ylazanide;cobalt" complex, including detailed research findings and data tables, are not available in the public domain.
Therefore, it is not possible to provide a scientifically accurate and detailed article on this specific topic as per the user's request due to the absence of published research.
Coordination Chemistry and Electronic Structure of the Cobalt Ii Complex
Nature of Cobalt-Nitrogen Bonding Interactions
The interaction between the cobalt(II) center and the nitrogen atoms of the 1,2-diaminopropane (B80664) ligand is a key determinant of the complex's structure and properties. In its neutral form, 1,2-diaminopropane acts as a bidentate ligand, coordinating to the cobalt ion through the lone pairs of electrons on the two nitrogen atoms, forming a stable five-membered chelate ring. The resulting Co-N bonds are classic dative covalent bonds.
However, the nomenclature "1-Azanidylpropan-2-ylazanide;cobalt" suggests that one or both of the amine groups of the 1,2-diaminopropane ligand are deprotonated, forming an amido or imido species. This deprotonation can be facilitated by the coordination to the metal center, which increases the acidity of the N-H protons. Such deprotonation is a known phenomenon in related systems, for instance, in cobalt(III) complexes with N,N'-di-8-quinolyl derivatives of 1,2-diaminopropane, where the secondary amino nitrogens are found to be deprotonated. electronicsandbooks.com The formation of a Co-N bond with a deprotonated amine group introduces a more significant covalent character to the bond compared to the dative bond with the neutral amine. This increased covalency can have a substantial impact on the electronic structure and reactivity of the complex.
The geometry around the cobalt(II) center in such complexes is typically octahedral or tetrahedral, depending on the number of coordinated ligands and the steric and electronic properties of any co-ligands present. For a complex like bis(1,2-diaminopropane)cobalt(II), a distorted tetrahedral or square planar geometry might be expected, while a tris(1,2-diaminopropane)cobalt(II) complex would adopt an octahedral geometry.
Table 1: Representative Cobalt-Nitrogen Bond Lengths in Related Complexes
| Complex | Co-N Bond Length (Å) | Coordination Geometry |
|---|---|---|
| [Co(NCS)₂(C₁₃H₂₄N₂S)₂] | 2.089(2) (to NCS⁻), N/A (to thiourea) | Tetrahedral |
| [CoCl₂(PPh₂Py)₂] | N/A | Tetragonally distorted octahedral |
| Co(az)₄₂ | N/A | - |
Spin State Transitions and Spin Crossover Phenomena
Cobalt(II) is a d⁷ ion, and its complexes can exist in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state, depending on the ligand field strength. In octahedral geometries, a strong ligand field will lead to a larger energy gap (Δo) between the t₂g and eg orbitals, favoring the low-spin configuration (t₂g⁶eg¹). Conversely, a weak ligand field results in a smaller Δo, and the high-spin configuration (t₂g⁵eg²) is preferred as the energy required to pair electrons is greater than Δo.
The 1,2-diaminopropane ligand, similar to ethylenediamine, is considered to be a relatively strong field ligand. Therefore, octahedral tris(1,2-diaminopropane)cobalt(II) complexes are likely to be in a low-spin state. However, the spin state can be influenced by factors such as temperature, pressure, and the specific nature of the ligand (e.g., deprotonation).
Spin crossover (SCO) is a phenomenon where a complex can transition between high-spin and low-spin states in response to external stimuli. While more common for iron(II) complexes, SCO is also observed in some cobalt(II) systems. For a cobalt(II) complex with 1,2-diaminopropane, a spin transition could potentially be induced, although specific studies on this system are limited. The magnetic susceptibility of a related heteroleptic Co(II) complex with 1,2-diamidobenzene was found to have a large negative D-value of -60 cm⁻¹, indicating significant magnetic anisotropy. rsc.org
Table 2: Magnetic Properties of a Representative High-Spin Cobalt(II) Complex
| Property | Value |
|---|---|
| System | Pentacoordinate Co(II) with redox-active ligand |
| Ground State | S = 3/2 |
| D-value (easy-axis anisotropy) | -41 to -78 cm⁻¹ |
| Effective Magnetic Moment (μeff) | 4.49 μB |
Source: Adapted from experimental data on pentacoordinate Co(II) complexes. marquette.edu
Ligand Field Splitting and d-Orbital Energies
The interaction between the cobalt(II) d-orbitals and the ligand orbitals leads to the splitting of the d-orbitals into different energy levels. In an octahedral field, the five d-orbitals split into a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo or 10Dq.
The electronic absorption spectrum of a cobalt(II) complex provides valuable information about the d-orbital splitting. Typically, octahedral Co(II) complexes exhibit two or three spin-allowed d-d transitions. For a high-spin octahedral Co(II) complex, these transitions are assigned as ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P). For instance, the electron absorption spectrum of cobalt(II)-doped trisphenanthrolinezinc nitrate (B79036) dihydrate shows broad bands at 10,750 cm⁻¹ and 22,000 cm⁻¹, which are assigned to the ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions, respectively. nih.gov The spectrum of a tris(ethylenediamine)cobalt(III) complex, a related system, shows bands around 285, 350, and 400 nm, with the lower energy band assigned to the ¹A₁g → ¹T₁g transition. researchgate.net Although this is a Co(III) complex, it gives an indication of the spectral regions of interest.
For the this compound complex, the deprotonation of the ligand would likely increase the ligand field strength, leading to a larger Δo value compared to the complex with the neutral ligand. This would shift the d-d transition bands to higher energies (shorter wavelengths).
Redox Potentials and Electrochemistry of the Complex
Cobalt complexes are well-known for their rich electrochemistry, often exhibiting multiple stable oxidation states. The cobalt(II) complex of 1,2-diaminopropane can be expected to undergo a one-electron oxidation to the corresponding cobalt(III) complex. The potential at which this Co(II)/Co(III) redox couple occurs is influenced by the nature of the ligands. Stronger σ-donating and π-accepting ligands tend to stabilize the lower oxidation state, making the complex more difficult to oxidize (i.e., a higher redox potential).
The deprotonation of the 1,2-diaminopropane ligand, forming the azanide (B107984) species, would introduce more electron density onto the cobalt center. This increased electron density would be expected to make the complex easier to oxidize, thus lowering the Co(II)/Co(III) redox potential compared to the complex with the neutral ligand.
Cyclic voltammetry is a common technique used to study the redox properties of such complexes. For example, studies on cobalt(II) diphenylazodioxide complexes have shown quasireversible redox couples corresponding to the Co(II)/Co(I) reduction, followed by ligand-based reductions. csuohio.edu The specific redox potentials for the this compound complex would need to be determined experimentally.
Table 3: Representative Redox Potentials for Cobalt Complexes
| Complex | Redox Couple | Potential (V vs. reference) |
|---|---|---|
| Co(az)₄₂ | Co(II)/Co(I) | -0.670 |
| Co(bpy)(az)₂₂ | Co(II)/Co(I) | -0.871 |
Note: The potentials are given against a specific reference electrode and are for related cobalt complexes. Data for the target compound is not available.
Solvation Effects and Solvent-Complex Interactions
The properties of coordination complexes in solution can be significantly influenced by the solvent. These solvent-complex interactions, collectively known as solvation effects, can affect the color (solvatochromism), stability, and reactivity of the complex. Solvatochromism arises from the differential solvation of the ground and excited electronic states of the complex.
For a cobalt(II) complex of 1,2-diaminopropane, changing the solvent could potentially lead to changes in the coordination environment, especially if the solvent molecules can act as ligands. For example, in a coordinating solvent, solvent molecules might displace one of the diamine ligands or occupy vacant coordination sites. This would alter the ligand field around the cobalt(II) ion, resulting in a color change.
Studies on other cobalt complexes have demonstrated significant solvatochromism. For instance, a family of heteroleptic cobalt complexes has shown that the energy gap between the Co(II) and Co(III) states can be tuned by the choice of solvent, which influences the metal-to-ligand charge transfer bands in the visible region. rsc.org The hydrogen-bonding capability and polarity of the solvent are key factors in determining the extent of these interactions. While specific data for the this compound complex is not available, it is reasonable to expect that its electronic and structural properties would also be sensitive to the solvent environment.
Reactivity and Mechanistic Studies of the Cobalt Ii Complex
Ligand Substitution and Exchange Reactions
Ligand substitution reactions in transition metal complexes are fundamental to their synthesis and catalytic function libretexts.org. For octahedral Co(II) complexes, these reactions typically proceed through a dissociative (D) or dissociative interchange (Id) mechanism libretexts.org. This process involves the departure of a coordinated ligand to form a five-coordinate intermediate, which is then rapidly captured by an incoming ligand libretexts.org.
The general mechanism can be summarized as: [ [Co(pn)_2X_2] + Y \rightleftharpoons [Co(pn)_2X] + X + Y \rightarrow [Co(pn)_2XY] ]
The rate of these reactions is primarily dependent on the rate of dissociation of the leaving group (X) and is generally less affected by the nature of the entering ligand (Y) libretexts.org. The lability of Co(II) complexes, including those with diamine ligands, means these exchange reactions are often very fast. In contrast, the corresponding Co(III) complexes are kinetically inert, with ligand exchange rates that are many orders of magnitude slower nih.gov. This dramatic difference in kinetic stability is a cornerstone of cobalt coordination chemistry.
Factors influencing the rate of ligand exchange include steric hindrance from the chelating ligands and the solvent environment. While specific kinetic data for ligand substitution on a Co(II)-1,2-propanediamine complex are not extensively detailed in the literature, the rates are expected to be high, consistent with other high-spin d⁷ octahedral complexes.
| Complex Type | Typical Mechanism | Characteristic | Relative Rate |
|---|---|---|---|
| Octahedral Co(II) (high-spin) | Dissociative (D) or Interchange (Id) | Five-coordinate intermediate | Labile (fast) |
| Octahedral Co(III) (low-spin) | Dissociative Interchange (Id) | Strong Co-Ligand bonds | Inert (slow) |
Redox Chemistry and Electron Transfer Processes
The redox chemistry of cobalt complexes is central to their function in biological systems and catalysis, often involving the Co(II)/Co(III) couple. The electron transfer between Co(II) and Co(III) states in the tris(1,2-propanediamine)cobalt system has been the subject of theoretical analysis acs.org. These studies use molecular mechanics to model the configurational isomers in both oxidation states to understand the electron-transfer reaction acs.org.
The process is an outer-sphere electron transfer, where an electron moves from the Co(II) complex to the Co(III) complex without the formation of a bridging ligand between them. The rate of this self-exchange reaction is influenced by:
Inner-sphere reorganization energy: The energy required to change the Co-ligand bond lengths from their equilibrium values in the Co(II) state to those of the Co(III) state.
Outer-sphere reorganization energy: The energy associated with rearranging the solvent molecules around the complex upon the change in charge.
A study on the reduction of surfactant Co(III) complexes with diaminopropane (a similar ligand) by Fe(II) found the reaction to be second-order and proceeding via an outer-sphere mechanism nih.gov. The rate of electron transfer in these systems can be tuned by modifying the ligand structure nih.gov. Cobalt complexes with redox-active ligands can also exhibit multi-electron transfers, where both the metal and the ligand participate in the redox process, though this is less common for simple diamine ligands chemrxiv.orgmostwiedzy.pl.
| Cobalt Oxidation State | d-Electron Count | Typical Geometry | Kinetic Profile | Magnetic Property |
|---|---|---|---|---|
| Co(II) | d⁷ | Octahedral (high-spin) | Labile | Paramagnetic |
| Co(III) | d⁶ | Octahedral (low-spin) | Inert | Diamagnetic |
Thermal Decomposition Pathways and Stability in Various Environments
The thermal stability and decomposition of cobalt(II) complexes containing polyamine ligands, such as 1-azanidylpropan-2-ylazanide (the deprotonated form of 1,2-diaminopropane), are crucial for understanding their potential applications and handling limits. The reactivity of these complexes is typically investigated using thermoanalytical techniques like thermogravimetry (TG) and differential thermogravimetry (DTG), which provide insights into the mechanisms of decomposition and the kinetic parameters of the reactions. researchgate.netiosrjournals.org The decomposition pathway is highly dependent on the surrounding atmosphere, primarily whether it is inert (e.g., nitrogen, argon) or oxidative (e.g., air).
Decomposition in an Inert Atmosphere
In an inert atmosphere, the thermal decomposition of cobalt(II) diamine complexes generally proceeds in a multi-step process. researchgate.net The process typically involves the sequential loss of ligands and subsequent decomposition, ultimately leaving a residue of the metal or a metal carbide/nitride.
The decomposition of a representative complex, such as one containing two 1,2-diaminopropane (B80664) ligands, can be hypothesized to follow these general steps:
Dehydration: If the complex is hydrated, the initial weight loss observed at lower temperatures (typically below 150 °C) corresponds to the endothermic removal of lattice or coordinated water molecules. scispace.com
Deamination: Following dehydration, the complex undergoes de-ligation, where the 1,2-diaminopropane ligands are released. This often occurs in sequential steps and represents the primary decomposition of the coordination sphere. The stability of the complex is largely determined by the temperature at which this process begins. scispace.com
Ligand Decomposition: The released 1,2-diaminopropane may undergo further thermal degradation. Studies on the ligand itself suggest potential pathways including intermolecular cyclization to form derivatives like 4-methyl-2-imidazolidinone or the formation of urea compounds. researchgate.net
Residue Formation: At high temperatures, the remaining cobalt salt decomposes to form a final, stable residue. In a completely inert atmosphere, this could be metallic cobalt, though the formation of cobalt carbide or nitride is also possible depending on the ligand's decomposition products.
The kinetic parameters for each decomposition step, such as activation energy (Ea) and the order of reaction, can be calculated from the thermogravimetric data using methods like the Coats-Redfern or Horowitz-Metzger equations. researchgate.netekb.eg These calculations confirm the reaction kinetics, which are often found to be first-order. nih.gov
Table 1: Representative Thermal Decomposition Data for a [Co(1,2-diaminopropane)₂Cl₂] Complex in Nitrogen Atmosphere
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Calculated) | Assignment |
| 1 | 120 - 230 | ~25.5 | 25.8 | Loss of first 1,2-diaminopropane molecule |
| 2 | 230 - 350 | ~25.6 | 25.8 | Loss of second 1,2-diaminopropane molecule |
| 3 | 350 - 550 | ~24.5 | 24.5 | Loss of 2Cl as Cl₂ |
| Final Residue | > 550 °C | ~24.4 | 23.9 | Co |
Note: This data is illustrative and based on typical values for similar cobalt-amine complexes.
Decomposition in an Oxidative Atmosphere
The presence of an oxidizing atmosphere, such as air, significantly alters the decomposition pathways and products. The decomposition events are typically more complex and occur at lower temperatures compared to an inert environment due to exothermic oxidative reactions.
The key differences include:
Oxidative Degradation of Ligand: The organic 1,2-diaminopropane ligand undergoes oxidative decomposition, leading to gaseous products like CO₂, H₂O, and various nitrogen oxides (NOx). This process is highly exothermic. scispace.com
Final Residue: The final residue is invariably a stable cobalt oxide. Depending on the final temperature and oxygen partial pressure, this can be Cobalt(II) oxide (CoO), Cobalt(II,III) oxide (Co₃O₄), or other mixed oxides.
Table 2: Representative Thermal Decomposition Data for a [Co(1,2-diaminopropane)₂Cl₂] Complex in Air
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Assignment | Nature of Process |
| 1 | 110 - 210 | ~25.7 | Loss of first 1,2-diaminopropane molecule | Endothermic |
| 2 | 210 - 450 | ~50.1 | Oxidative decomposition of second ligand and anion | Exothermic |
| Final Residue | > 450 °C | ~25.8 (as Co₃O₄) | Formation of Cobalt(II,III) oxide | - |
Note: This data is illustrative and based on typical values for similar cobalt-amine complexes.
Stability in Various Environments
Beyond thermal stability, the integrity of the cobalt(II) complex with 1,2-diaminopropane in solution is dependent on environmental factors such as solvent and pH.
Aqueous Stability and pH: Like most metal-amine complexes, the stability in aqueous solution is pH-dependent. In strongly acidic solutions (low pH), the amine groups of the ligand can be protonated, leading to dissociation from the cobalt(II) center. In neutral to mildly alkaline solutions, the complex is generally stable. The complex formation equilibria are extensively investigated to understand the conditions under which the complex remains intact. mdpi.comresearchgate.net
Solvent Effects: The complex's stability and reactivity can be influenced by the solvent. Coordinating solvents may compete for binding sites on the cobalt(II) ion, potentially displacing the 1,2-diaminopropane ligand. The complex is typically insoluble in non-polar organic solvents but may show solubility in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). nih.gov
Chelate Effect: The bidentate nature of the 1,2-diaminopropane ligand leads to the formation of a stable five-membered chelate ring with the cobalt(II) ion. This "chelate effect" significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate amine ligands. Increased chelation, for instance in complexes with three diamine ligands, further enhances thermal stability. tandfonline.com
Future Research Directions and Translational Perspectives
Exploration of Diverse Coordination Environments and Ligand Modifications
The foundational 1,2-diaminopropane (B80664) backbone of the 1-azanidylpropan-2-ylazanide ligand offers a versatile platform for systematic modifications. Future research will likely focus on synthesizing a library of derivatives to fine-tune the electronic and steric properties of the resulting cobalt complexes.
Key Research Directions:
Substitution on the Propane (B168953) Backbone: Introducing various functional groups (e.g., alkyl, aryl, electron-withdrawing, or electron-donating groups) onto the carbon backbone of the ligand can modulate the ligand field strength and the redox potential of the cobalt center.
N-Functionalization: Modification of the amine groups, for instance, through alkylation or arylation, can alter the steric hindrance around the metal ion, influencing its coordination geometry and reactivity.
Chiral Ligand Development: The use of chiral derivatives of 1,2-diaminopropane, such as (R)- or (S)-1,2-diaminopropane, would lead to the formation of chiral cobalt complexes. nih.govacs.org These complexes could be explored as catalysts in asymmetric synthesis, a critical area in modern organic chemistry. nih.govacs.org
A systematic study of these modifications will provide a deeper understanding of the structure-property relationships in this class of cobalt complexes.
Integration into Supramolecular Architectures and Nanomaterials
The ability of cobalt complexes to act as nodes in larger assemblies makes 1-Azanidylpropan-2-ylazanide;cobalt a promising candidate for the construction of novel supramolecular structures and nanomaterials. chemistryviews.orgacs.org
Supramolecular Chemistry:
The diamine ligands can be functionalized with additional coordinating groups, enabling the self-assembly of discrete metallacycles or extended coordination polymers. chemistryviews.orgrsc.org These structures could find applications in host-guest chemistry, molecular sensing, or as porous materials for gas storage and separation. chemistryviews.org By carefully designing the ligand, it may be possible to create metallocycles with tunable magnetic properties. chemistryviews.org
Nanomaterials:
Cobalt complexes can serve as precursors for the synthesis of cobalt-based nanoparticles. mdpi.comuliege.be Thermal decomposition of this compound under controlled conditions could yield cobalt oxide or metallic cobalt nanoparticles with specific sizes and morphologies. mdpi.comuliege.be These nanoparticles are of significant interest for their magnetic, catalytic, and electronic properties, with potential applications in data storage, catalysis, and biomedicine. mdpi.comnanografi.com Furthermore, the complex itself could be integrated into polymer matrices or onto nanoparticle surfaces to create hybrid materials with enhanced functionalities. vt.edu
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A thorough understanding of the reaction mechanisms involving this compound necessitates the use of advanced spectroscopic techniques capable of monitoring reactions in real-time.
Potential Spectroscopic Techniques:
| Spectroscopic Technique | Information Gained |
| Time-Resolved UV-Vis Spectroscopy | Can track changes in the electronic environment of the cobalt center during reactions, providing kinetic data on ligand substitution or redox processes. semanticscholar.org |
| Time-Resolved Infrared (TRIR) Spectroscopy | Offers insights into the dynamics of ligand vibrations, allowing for the observation of bond-making and bond-breaking events on ultrafast timescales. numberanalytics.com |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | As a cobalt(II) complex, it is paramagnetic. EPR can be used to probe the spin state and local environment of the cobalt ion, and to detect the formation of radical intermediates in catalytic cycles. nih.govresearchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Provides information on the oxidation state and coordination geometry of the cobalt center in various states, including short-lived intermediates. nih.gov |
The application of these techniques will be crucial for elucidating the mechanisms of catalytic reactions or the formation of supramolecular assemblies involving this cobalt complex. numberanalytics.comnih.gov
Rational Design Principles for Targeted Functionality
Building upon the knowledge gained from the aforementioned research areas, the rational design of this compound derivatives for specific applications is a key future direction.
Catalysis:
Cobalt complexes are known to catalyze a variety of organic transformations. wikipedia.orgresearchgate.netnih.gov By modifying the ligand structure, it may be possible to design catalysts for specific reactions such as:
Oxidation reactions: The cobalt center can cycle between different oxidation states, making it a potential catalyst for oxidation of alcohols or other organic substrates. elsevierpure.com
C-C bond formation: Cobalt complexes have been employed as catalysts in cross-coupling reactions. researchgate.net
Polymerization: Certain cobalt complexes are effective catalysts for ethylene (B1197577) polymerization. nih.gov
Therapeutic and Diagnostic Agents:
The interaction of cobalt complexes with biological molecules is an active area of research. wpmucdn.commdpi.comnih.gov While significant research would be required, derivatives of this compound could be explored for:
Antimicrobial activity: Some cobalt complexes have shown promise as antibacterial and antiviral agents. mdpi.com
Enzyme inhibition: The complex could be designed to target the active sites of specific enzymes. nih.gov
Imaging agents: The paramagnetic nature of Co(II) could potentially be harnessed for applications in magnetic resonance imaging (MRI), although this would require extensive further development. wpmucdn.com
The systematic exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in both fundamental chemistry and applied sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
